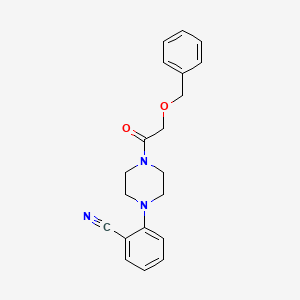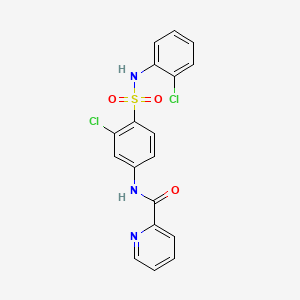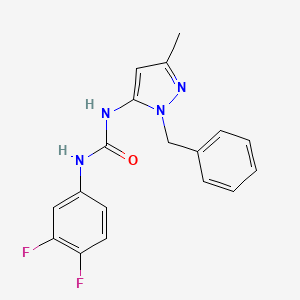
WNK-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WNK kinases are a unique class of serine/threonine protein kinases that lack a conserved catalytic lysine residue in the kinase domain . They are involved in various physiological processes in plants, such as circadian rhythm, flowering time, and stress responses .
Synthesis Analysis
The synthesis of WNK kinases involves a unique feature where the absence of a catalytic lysine (K) residue in kinase subdomain II is essential for the coordination of ATP in the active center and conserved among all other kinases .Molecular Structure Analysis
WNK kinases are characterized by the absence of a catalytic lysine residue in kinase subdomain II, which is essential for the coordination of ATP in the active center and conserved among all other kinases .Chemical Reactions Analysis
WNK kinases play pivotal roles in catalyzing protein phosphorylation, which often serves as a regulatory switch . They facilitate the transfer of the γ-phosphate group of adenosine triphosphate (ATP) to other proteins at specific residues, including serine, threonine, and tyrosine .Physical And Chemical Properties Analysis
The physical and chemical properties of WNK kinases are largely determined by their unique molecular structure, particularly the absence of a catalytic lysine residue in the kinase domain .Applications De Recherche Scientifique
WNK Kinases and Their Biological Roles
WNK (With-No-Lysine [K]) kinases are a unique branch of protein kinases with an atypical placement of the catalytic lysine, distinguishing them from other kinases. These kinases play significant roles in various physiological processes. For instance, mutations in WNK1 and WNK4 have been linked to familial hyperkalemic hypertension, also known as Gordon's Syndrome. This condition is characterized by altered renal regulation of ion transport. Additionally, different mutations in WNK1 are associated with hereditary sensory and autonomic neuropathy type II, an early-onset autosomal disease affecting peripheral sensory nerves. Given these associations, WNK kinases are considered important potential targets for treating various human diseases. Research has also focused on understanding the effects of WNK kinases beyond the kidney and brain to fully elucidate their physiological actions (McCormick & Ellison, 2011).
WNK Kinases in Hypertension and Ion Transport
WNK kinases, including WNK3, have been identified as key regulators in ion transport and blood pressure homeostasis. WNK3, in particular, is expressed throughout the nephron and plays a contrasting role to WNK1 and WNK4. While WNK4 inhibits ion transporters like NCC and NKCC2, WNK3 activates them. These transporters are crucial for NaCl reabsorption in the kidney, and their regulation by WNK kinases directly impacts blood pressure control. This makes WNK3 a critical player in maintaining NaCl, water, and blood pressure balance, possibly through signaling pathways associated with vasopressin (Rinehart et al., 2005).
Mécanisme D'action
Propriétés
Numéro CAS |
2123483-49-6 |
|---|---|
Formule moléculaire |
C21H18D3Cl2N5OS |
Poids moléculaire |
465.41 |
Nom IUPAC |
(5-Chloro-2-(2-((methyl-d3)amino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |
Clé InChI |
MVXAYIXYYOVALX-FIBGUPNXSA-N |
SMILES |
O=C(C1=CC(C2=CSC(NC([2H])([2H])[2H])=N2)=NC=C1Cl)N3CCN(CC4=CC=C(Cl)C=C4)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
WNK-IN-12; WNK IN 12; WNKIN12; WNK inhibitor 12; WNK inhibitor-12; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)




![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)
